4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid
Overview
Description
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid is a compound that is related to various sulfonated aromatic compounds and is an intermediate in the synthesis of dyes and polymers. The compound is characterized by the presence of a sulfonic acid group, which imparts solubility in water and makes it useful for applications in dyeing textiles and in the production of membranes for fuel cells.
Synthesis Analysis
The synthesis of related sulfonated aromatic compounds involves the use of sulfonated diamines and dianhydrides. For example, a novel side-chain-sulfonated aromatic diamine was synthesized for the production of sulfonated copolyimides, which are useful in fuel cell applications due to their proton conductivity . Schiff bases derived from the condensation reaction of 1-amino-2-naphthol 4-sulfonic acid with various aldehydes have also been prepared, indicating the versatility of sulfonated naphthalene compounds in synthesis .
Molecular Structure Analysis
The molecular structure of sulfonated naphthalene compounds can be complex, with the possibility of various tautomeric forms. For instance, a related compound, 7-amino-4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-2-naphthalenesulfonic acid, was found to have multiple stable conformations, with trans azo forms being more stable than cis forms . This suggests that 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid may also exhibit tautomerism and have multiple stable forms.
Chemical Reactions Analysis
Sulfonated naphthalene compounds can participate in various chemical reactions. For example, 1-hydroxy-4-sulpho-2-naphthoic acid, a related compound, forms a chelate with iron, which can be used for the spectrophotometric determination of iron . The hydrolysis of sulfonic acid groups, as seen in the protodesulphonation of 7-hydroxy-2-naphthalenesulphonic acid, is another reaction that these compounds can undergo .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonated naphthalene compounds are influenced by their degree of sulfonation. These properties include solubility in water and aprotic solvents, thermal stability, and proton conductivity, which are important for their application in fuel cells . The degree of sulfonation also affects the water uptake, ion-exchange capacity, and methanol permeability of the resulting polymers . The dyes derived from these compounds exhibit specific absorption wavelengths and have been applied to fabrics, showing varying degrees of fastness properties .
Scientific Research Applications
Textile Dyeing and Printing : This compound is an intermediate in preparing water-soluble dyes used for dyeing and printing textiles in fast shades. The study by Tauro and Coutinho (2000) investigated its tautomers' geometries and energies, finding two stable conformations of the trans azo configuration and two unique cis azo forms, with the trans forms being more stable (Tauro & Coutinho, 2000).
Dye Synthesis and Fabric Application : Iyun, Egbe, and Kantiok (2020) synthesized dyes from coupling this compound (a diazonium salt) with different agents, applying them on wool and silk. They determined the optimal conditions for dye absorption on these fabrics, including pH, time, and temperature (Iyun, Egbe, & Kantiok, 2020).
Antimicrobial Potential : Kumar et al. (2012) synthesized derivatives of 4-amino-3-hydroxy-naphthalene-1-sulfonic acid and tested their antimicrobial potential. They found that derivatives with specific substituent groups were most effective (Kumar, Kumar, Kumar, & Narasimhan, 2012).
Metal Complex Synthesis : Erdem et al. (2009) prepared azo compounds by coupling benzenediazonium chloride ions with 1-amino-2-hydroxy-4-naphthalene sulfonic acid under alkaline conditions. They synthesized Schiff bases and their nickel(II), copper(II), and zinc(II) complexes (Erdem, Sarı, Kılınçarslan, & Kabay, 2009).
Ion-Interaction Chromatography : Marengo, Gennaro, and Gianotti (2000) developed a method for the separation of polar aromatic sulfonates, including naphthalene sulfonic acid derivatives, using ion-interaction chromatography (Marengo, Gennaro, & Gianotti, 2000).
Biodegradation Studies : Nörtemann et al. (1986) isolated a mixed bacterial community capable of degrading 6-aminonaphthalene-2-sulfonic acid, revealing insights into the biodegradation of xenobiotic compounds (Nörtemann, Baumgarten, Rast, & Knackmuss, 1986).
Sulfonation Reactions in Organic Chemistry : Ansink, Zelvelder, and Cerfontain (2010) studied the reactions of naphthalenes with sulfur trioxide, which is relevant to understanding the sulfonation process of this compound (Ansink, Zelvelder, & Cerfontain, 2010).
Azo Reagent Synthesis and Metal Ion Detection : Lei (2010) synthesized a new azo reagent derived from this compound and used it in the color reaction with cupric ion, indicating its application in analytical chemistry (Lei, 2010).
Polyimide Synthesis for Technological Applications : Chen et al. (2006) synthesized sulfonated copolyimides from derivatives of this compound, indicating its use in creating materials with high proton conductivity, potentially useful in fuel cells (Chen, Yin, Tanaka, Kita, & Okamoto, 2006).
Pharmaceutical and Biological Research : Thirugnanaselvi et al. (2016) assessed the antibacterial and antifungal activities of Schiff bases derived from 1-amino-2-naphthol 4-sulfonic acid, a compound structurally related to 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid (Thirugnanaselvi, Kuttirani, Bilal, & Easwaramoorthy, 2016).
properties
IUPAC Name |
7-anilino-4-hydroxynaphthalene-2-sulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO4S/c18-16-10-14(22(19,20)21)9-11-8-13(6-7-15(11)16)17-12-4-2-1-3-5-12/h1-10,17-18H,(H,19,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGNDWDUEMICDLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC3=CC(=CC(=C3C=C2)O)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044787 | |
Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0044787 | |
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Molecular Weight |
315.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
CAS RN |
119-40-4 | |
Record name | Phenyl J Acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=119-40-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
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Record name | Phenyl J Acid | |
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Record name | 2-Naphthalenesulfonic acid, 4-hydroxy-7-(phenylamino)- | |
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Record name | 4-Hydroxy-7-(phenylamino)naphthalene-2-sulfonic acid | |
Source | EPA DSSTox | |
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Record name | 7-anilino-4-hydroxynaphthalene-2-sulphonic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.928 | |
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Record name | 4-HYDROXY-7-(PHENYLAMINO)NAPHTHALENE-2-SULFONIC ACID | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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